870062-44-5 Exhibits 12.5-Fold Higher Potency at Human VAP-1 Compared to a Structurally Related VAP-1 Inhibitor
2-(1-Methyl-piperidin-4-yloxy)-benzylamine (870062-44-5) demonstrates an IC50 of 1500 nM against human VAP-1 expressed in CHO cells [1]. In contrast, a structurally related VAP-1 inhibitor (CHEMBL2392120) exhibits an IC50 of 13,000 nM in the same assay system, representing a 12.5-fold difference in potency [2].
| Evidence Dimension | VAP-1 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 1500 nM |
| Comparator Or Baseline | CHEMBL2392120, IC50 = 13000 nM |
| Quantified Difference | 12.5-fold higher potency |
| Conditions | Human VAP-1 expressed in CHO cells, 14C-benzylamine substrate |
Why This Matters
This potency differential is critical for assay design; 870062-44-5 provides a wider dynamic range and reduces compound consumption in human VAP-1 screening campaigns.
- [1] BindingDB. BDBM50268069 CHEMBL4104606. Affinity Data: IC50 1500 nM (human VAP-1). View Source
- [2] BindingDB. BDBM50435707 CHEMBL2392120. Affinity Data: IC50 13000 nM (human VAP-1). View Source
